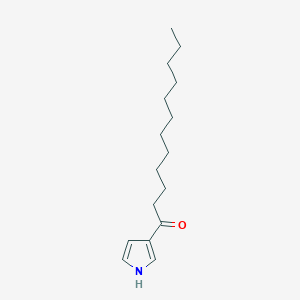![molecular formula C9H14O B14326376 6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan CAS No. 106200-60-6](/img/structure/B14326376.png)
6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan is a complex organic compound with a unique structure that includes a hexahydro-2H-2,6-methanocyclopenta[b]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic reagents, catalysts, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
large-scale production would require optimization of the synthetic route to ensure high yield and purity, as well as the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan include:
- 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
- 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one
- 2,6-Methano-2H-cyclopenta[b]furan, hexahydro-6a-methyl-
Uniqueness
This compound is unique due to its specific structural features, such as the hexahydro-2H-2,6-methanocyclopenta[b]furan core and the methyl group at the 6a position.
Properties
CAS No. |
106200-60-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
7-methyl-8-oxatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H14O/c1-9-6-2-3-7(9)5-8(4-6)10-9/h6-8H,2-5H2,1H3 |
InChI Key |
YBZMKOLYJSTAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CCC1CC(C3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



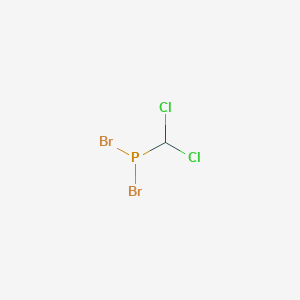

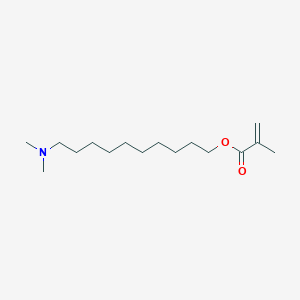
![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
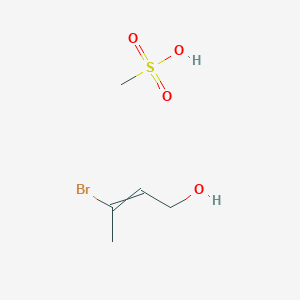

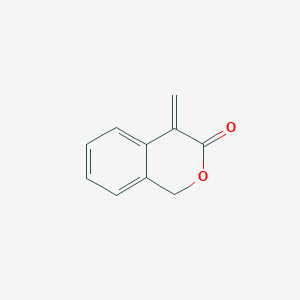
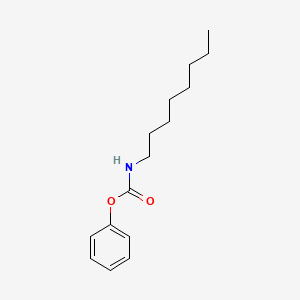
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)

![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
